4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride 4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820711-62-3
VCID: VC7418031
InChI: InChI=1S/C7H7NO3.ClH/c1-2-3-8-4-6(9)11-7(10)5-8;/h1H,3-5H2;1H
SMILES: C#CCN1CC(=O)OC(=O)C1.Cl
Molecular Formula: C7H8ClNO3
Molecular Weight: 189.6

4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride

CAS No.: 1820711-62-3

Cat. No.: VC7418031

Molecular Formula: C7H8ClNO3

Molecular Weight: 189.6

* For research use only. Not for human or veterinary use.

4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride - 1820711-62-3

Specification

CAS No. 1820711-62-3
Molecular Formula C7H8ClNO3
Molecular Weight 189.6
IUPAC Name 4-prop-2-ynylmorpholine-2,6-dione;hydrochloride
Standard InChI InChI=1S/C7H7NO3.ClH/c1-2-3-8-4-6(9)11-7(10)5-8;/h1H,3-5H2;1H
Standard InChI Key RLDCXHLZNHGCHD-UHFFFAOYSA-N
SMILES C#CCN1CC(=O)OC(=O)C1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-(Prop-2-yn-1-yl)morpholine-2,6-dione hydrochloride is systematically named 4-prop-2-ynylmorpholine-2,6-dione hydrochloride. Its IUPAC name reflects the substitution of a propargyl group (-C≡C-CH2_2) at the 4-position of the morpholine-2,6-dione ring, with a hydrochloride counterion . The molecular formula C7H8ClNO3\text{C}_7\text{H}_8\text{ClNO}_3 distinguishes it from the parent compound, C7H7NO3\text{C}_7\text{H}_7\text{NO}_3, by the addition of HCl.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H8ClNO3\text{C}_7\text{H}_8\text{ClNO}_3PubChem
Molecular Weight189.59 g/molPubChem
Parent Compound CID53708503PubChem
CAS Number (Hydrochloride)1820711-62-3VulcanChem

Spectroscopic and Structural Data

The compound’s 2D and 3D structural representations reveal a bicyclic morpholine dione system with a propargyl substituent. The canonical SMILES string C#CCN1CC(=O)OC(=O)C1.Cl encodes the alkyne group, morpholine ring, and chloride ion . Computational descriptors such as the InChIKey RLDCXHLZNHGCHD-UHFFFAOYSA-N facilitate database searches and structural comparisons .

Synthesis and Manufacturing

Synthetic Routes

The parent compound, 4-(Prop-2-yn-1-yl)morpholine-2,6-dione, is typically synthesized via nucleophilic substitution between morpholine derivatives and propargylamine. A representative method involves reacting maleic anhydride with propargylamine in acetic acid, followed by cyclization with acetic anhydride and sodium acetate . The hydrochloride form is subsequently obtained by treating the free base with hydrochloric acid.

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
1Maleic anhydride + propargylamine (AcOH)79%Ambeed
2Cyclization (Ac2_2O, NaOAc, 65°C)58%Ambeed
3HCl treatmentN/AVulcanChem

Optimization and Scalability

Key challenges in synthesis include controlling regioselectivity during propargyl group attachment and minimizing side reactions such as alkyne polymerization. Catalytic systems and inert atmospheres improve yields, as demonstrated in protocols using triethylamine and HATU for amide bond formation .

Reactivity and Functionalization

Propargyl Group Reactivity

The propargyl (-C≡C-CH2_2) moiety enables click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is exploited in bioconjugation, polymer chemistry, and probe synthesis.

Morpholine Dione Core

The morpholine-2,6-dione ring undergoes ring-opening reactions with nucleophiles, enabling functionalization at the 2- and 6-positions. Hydrolysis under acidic or basic conditions yields dicarboxylic acid derivatives, which are intermediates in drug synthesis .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s dual functionality makes it a versatile building block for kinase inhibitors and protease modulators. Its hydrochloride form is employed as a reference standard in pharmacokinetic studies due to improved aqueous solubility.

Bioconjugation and Probe Development

The alkyne group facilitates site-specific labeling of biomolecules. For example, conjugation with azide-modified peptides enables the creation of fluorescent probes for cellular imaging .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits enhanced solubility in polar solvents (e.g., water, methanol) compared to the parent compound. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under anhydrous conditions .

Table 3: Physicochemical Profile

PropertyValueSource
Melting PointNot reportedPubChem
Solubility (Water)>10 mg/mL (hydrochloride)VulcanChem
Storage Conditions-20°C, anhydrousPubChem

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